molecular formula C22H18FN5O2 B2776046 N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207048-01-8

N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2776046
CAS No.: 1207048-01-8
M. Wt: 403.417
InChI Key: NCEFAZCKXFJRBN-UHFFFAOYSA-N
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Description

The compound N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a pyridin-3-yl group at position 5, a 4-methoxyphenyl group at position 1, and a 4-fluorophenylmethyl carboxamide at position 2. This scaffold combines electron-donating (methoxy) and electron-withdrawing (fluorine) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-30-19-10-8-18(9-11-19)28-21(16-3-2-12-24-14-16)20(26-27-28)22(29)25-13-15-4-6-17(23)7-5-15/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEFAZCKXFJRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Amidation and Carboxamide Functionalization

The carboxamide group undergoes reactions typical of secondary amides, including hydrolysis and nucleophilic substitutions. Key findings:

Reaction TypeConditionsReagents/SolventsProductsYield (%)Reference
Hydrolysis Acidic (HCl, 6 M)Ethanol/water (1:1), reflux1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid85–92
Aminolysis Basic (K₂CO₃)DMF, 80°CN-substituted derivatives (e.g., N-alkyl/aryl carboxamides)70–78

The carboxamide’s reactivity is influenced by electron-withdrawing effects from the triazole and pyridine rings, enhancing susceptibility to nucleophilic attack .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in cycloadditions, substitutions, and coordination chemistry:

Huisgen Cycloaddition

The triazole ring can undergo further [3+2] cycloadditions with alkynes under copper catalysis, forming bis-triazole derivatives :

SubstrateCatalystSolventTemperatureProductYield (%)
PhenylacetyleneCuIDCMRTBis-triazole adduct65

Electrophilic Substitution

Electrophilic chlorination/bromination occurs at the triazole C-5 position under mild conditions :

Halogenation AgentSolventReaction Time (h)ProductSelectivity (%)
NCS (N-chlorosuccinimide)Acetonitrile25-chloro derivative>95
NBS (N-bromosuccinimide)DCM1.55-bromo derivative89

Pyridine and Methoxyphenyl Modifications

The pyridin-3-yl and 4-methoxyphenyl groups enable additional transformations:

Pyridine N-Oxidation

Treatment with m-CPBA (meta-chloroperbenzoic acid) yields the pyridine N-oxide derivative :

Oxidizing AgentSolventTemperatureProductYield (%)
m-CPBADichloromethane0°C → RTPyridine N-oxide78

Methoxy Group Demethylation

BF₃·Et₂O-mediated demethylation converts the 4-methoxyphenyl group to 4-hydroxyphenyl :

ReagentSolventTime (h)ProductYield (%)
BF₃·Et₂ODCM64-hydroxyphenyl derivative82

Reductive Transformations

Catalytic hydrogenation reduces the triazole ring under high-pressure H₂ :

CatalystSolventPressure (bar)ProductYield (%)
Pd/C (10%)Ethanol50Tetrahydrotriazole derivative68

Biological Activity-Driven Reactivity

In pharmacological contexts, the compound interacts with biological targets via:

  • Hydrogen bonding : Between the carboxamide NH and protein residues (e.g., DNA gyrase) .

  • π-π stacking : Pyridine/triazole rings with aromatic amino acids .

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH), degradation occurs via:

  • Hydrolysis of the carboxamide to carboxylic acid (major pathway) .

  • Oxidative cleavage of the triazole ring (minor pathway) .

Scientific Research Applications

Medicinal Chemistry

The compound is part of the 1,2,3-triazole family, which has been recognized for its broad spectrum of pharmacological properties. Triazoles are known to exhibit various bioactivities, including:

  • Antifungal and Antibacterial Activities : Studies have demonstrated that triazole derivatives can inhibit the growth of several pathogenic microorganisms. For instance, compounds similar to N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Research indicates that triazole compounds may possess antiviral activity against viruses like hepatitis B and C. The mechanisms often involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can help in optimizing its pharmacological properties. Key factors influencing activity include:

  • Substituent Variations : Modifications on the phenyl rings or the pyridine moiety can significantly affect biological activity. For example, introducing electron-withdrawing groups has been shown to enhance antibacterial potency .

Case Studies

Several studies have investigated the therapeutic potential of triazole derivatives:

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and screened for antimicrobial activities. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MIC) comparable or superior to existing antibiotics .
  • Anticancer Research : Triazoles have also been explored for their anticancer properties. In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Applications in Drug Development

This compound serves as a valuable scaffold in drug design due to its versatility:

Application AreaDescription
Antimicrobial AgentsEffective against a range of bacteria and fungi
Antiviral DrugsPotential inhibitors of viral replication
Anticancer CompoundsInduces apoptosis in various cancer cell lines
AgrochemicalsUsed as fungicides and herbicides in agricultural practices

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Analogs Identified in Evidence:

N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide ():

  • Substituents : 4-Fluorophenyl (position 1), pyridin-3-yl (position 5), 2-fluorobenzyl carboxamide (position 4).
  • Molecular Weight : 391.38 g/mol.
  • Key Difference : The target compound replaces the 2-fluorobenzyl group with a 4-fluorophenylmethyl group and substitutes the 4-fluorophenyl with a 4-methoxyphenyl. Methoxy groups enhance lipophilicity and may improve membrane permeability compared to fluorine .

Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate ():

  • Substituents : Phenyl (position 1), pyridin-3-yl (position 5), ethyl ester (position 4).
  • Biological Activity : Demonstrated 30% growth inhibition in NCI-H522 lung cancer cells (GP = 70.94%).
  • Key Difference : The ester group in this analog may reduce stability compared to the carboxamide in the target compound, which could enhance hydrogen-bonding interactions with biological targets .

Multi-Target Hsp90 Inhibitors ():

  • Example: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-(2,6-difluoro-3-(methylsulfonamido)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (3b) .
  • Substituents : Pyridin-4-yl (position 5), bulky benzyloxy/isopropyl groups.
  • Activity : Targets Hsp90, B-Raf, and PDHK1.
  • Key Difference : The pyridin-3-yl group in the target compound may alter binding specificity compared to pyridin-4-yl derivatives. Bulky substituents in 3b improve multi-target activity but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2-Fluorobenzyl)-1-(4-Fluorophenyl)-5-(Pyridin-3-yl)-Triazole-4-Carboxamide () Ethyl 1-Phenyl-5-(Pyridin-3-yl)-Triazole-4-Carboxylate ()
Molecular Weight ~400 g/mol (estimated) 391.38 g/mol 324.33 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.2 ~2.8
Hydrogen Bond Acceptors 6 6 5
Solubility Moderate (amide vs. ester) Moderate Lower (ester group)

Biological Activity

N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles. This class has garnered significant attention due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural features of this compound, particularly the presence of the triazole ring and various aromatic substituents, contribute to its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of 1,2,3-triazole compounds often involves the "click chemistry" approach, which allows for the efficient formation of these compounds under mild conditions. For this compound, various synthetic routes have been explored to optimize yield and purity. The compound's structure has been confirmed through techniques such as NMR spectroscopy and X-ray crystallography, revealing specific interactions that may influence its biological activity.

Antimicrobial Activity

Compounds containing the 1,2,3-triazole scaffold have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit the growth of various fungal and bacterial pathogens. For instance:

  • Antifungal Activity : Triazole compounds are known to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. In vitro studies have shown that triazoles can effectively reduce the growth of Candida albicans with minimum inhibitory concentrations (MICs) in the range of single-digit µg/mL .
  • Antibacterial Activity : Some 1,2,3-triazoles demonstrate strong antibacterial effects against Gram-positive and Gram-negative bacteria. For example, studies have reported MIC values comparable to established antibiotics like linezolid and vancomycin .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival.
  • Disruption of Membrane Integrity : Triazoles can interfere with membrane stability in fungi and bacteria.
  • Targeting Specific Receptors : The presence of aromatic rings may facilitate interaction with specific biological receptors or enzymes.

Study 1: Antifungal Efficacy

A study investigated a series of 1,2,3-triazole derivatives for their antifungal activity against C. albicans. The compound demonstrated an MIC value of 8 µg/mL, indicating potent antifungal properties compared to control groups .

Study 2: Antibacterial Screening

In another study focused on antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values ranging from 16 to 32 µg/mL. These results suggest that modifications in substituent groups significantly affect antibacterial potency .

Data Tables

Activity Type Pathogen MIC (µg/mL) Reference
AntifungalC. albicans8
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32

Q & A

Q. What is the optimal synthetic route for preparing N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step process:

Click Chemistry : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. For example, react an alkyne-functionalized pyridine derivative with an azide-containing 4-methoxyphenyl precursor .

Amide Coupling : Introduce the 4-fluorobenzyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid intermediate and 4-fluorobenzylamine .

  • Key Conditions :
  • Solvent: DMF or THF for CuAAC; DCM for amide coupling.
  • Catalysts: CuSO₄·Na ascorbate for CuAAC.
  • Yield Optimization: Monitor reactions with TLC and purify via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Assign signals for the triazole ring (δ 7.5–8.5 ppm), pyridine protons (δ 8.0–9.0 ppm), and methoxy/fluorophenyl groups (δ 3.8 ppm for OCH₃; δ 7.0–7.5 ppm for aromatic F) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 434.14) and fragmentation patterns .
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and triazole ring (C=N, ~1550 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazole derivatives?

  • Methodology :
  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or nutrient media .
  • Structural Purity : Verify compound integrity via HPLC (>95% purity) and X-ray crystallography (if crystalline) to rule out isomer interference .
  • Mechanistic Cross-Check : Use orthogonal assays (e.g., enzyme inhibition vs. cellular apoptosis) to confirm target engagement .

Q. What strategies improve the solubility and bioavailability of this hydrophobic triazole derivative?

  • Methodology :
  • Structural Modifications : Introduce polar groups (e.g., sulfonate or PEG chains) at the pyridine or benzyl positions to enhance aqueous solubility .
  • Formulation : Develop nanoemulsions or cyclodextrin complexes. Characterize solubility changes via dynamic light scattering (DLS) and in vitro permeability assays (e.g., Caco-2 cell monolayers) .
  • Prodrug Design : Synthesize phosphate or ester prodrugs to improve oral absorption, followed by enzymatic hydrolysis studies .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or microbial enzymes. Validate with mutagenesis studies on key residues (e.g., ATP-binding pocket mutations) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify critical hydrogen bonds (e.g., triazole N2 with Asp831 in EGFR) .

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